4-Heptylbenzoic acid ethyl ester, 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

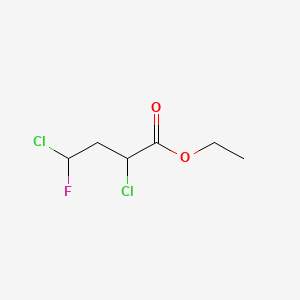

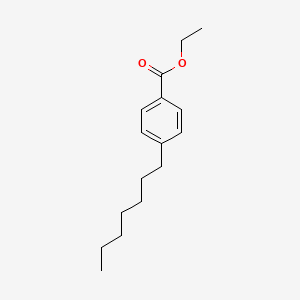

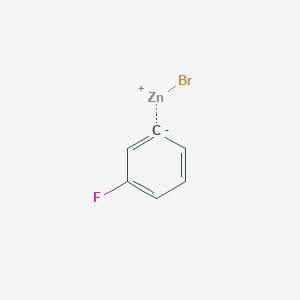

4-Heptylbenzoic acid ethyl ester is a chemical compound with the molecular formula C16H24O2 . It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols .

Synthesis Analysis

Esters, including 4-Heptylbenzoic acid ethyl ester, can be synthesized through various methods. One common method is the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Another method involves the reaction of alcohols with acid chlorides or acid anhydrides . The specific synthesis process for 4-Heptylbenzoic acid ethyl ester is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of 4-Heptylbenzoic acid ethyl ester consists of a benzene ring (C6H5) attached to a heptyl chain (C7H15) at the 4-position and an ester functional group (CO2C2H5) at the 1-position .Chemical Reactions Analysis

Esters, including 4-Heptylbenzoic acid ethyl ester, undergo various types of reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . One common reaction is hydrolysis, where the ester is split with water to yield a carboxylic acid and an alcohol .Wirkmechanismus

Target of Action

Ethyl 4-heptylbenzoate, also known as 4-Heptylbenzoic acid ethyl ester, is a type of benzoate compound . Benzoate compounds are known to act on nerve endings and nerve trunks, and can reversibly block the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Mode of Action

The compound’s interaction with its targets involves binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . Local anesthetics like Ethyl 4-heptylbenzoate can reduce the excitability of the membrane and have no effect on the resting potential .

Biochemical Pathways

It is known that benzoate compounds, in general, can affect the nerve impulse conduction pathway by interacting with the sodium ion channels on the nerve membrane . This interaction can lead to downstream effects such as a loss of local sensation, which is useful in local anesthesia .

Pharmacokinetics

It is known that the pharmacokinetics of similar benzoate compounds involve fast absorption, high systemic clearance, and a short half-life . The oral bioavailability of these compounds can vary, with some studies reporting an oral bioavailability of around 23% .

Result of Action

The primary result of Ethyl 4-heptylbenzoate’s action is its local anesthetic effect . By blocking the conduction of nerve impulses, it can cause a loss of local sensation without affecting consciousness . This makes it useful for local surgery and treatment .

Action Environment

The action, efficacy, and stability of Ethyl 4-heptylbenzoate can be influenced by various environmental factors. For instance, the pH value can affect the antimicrobial action of benzoate compounds . They have a broad antimicrobial effect in a pH range of 4 to 8 . .

Eigenschaften

IUPAC Name |

ethyl 4-heptylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-3-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18-4-2/h10-13H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTVVNWGTYLZDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B6316983.png)

![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B6317016.png)

![1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97%](/img/structure/B6317042.png)